Methyl 4-[(butylamino)methyl]benzoate
Description
Methyl 4-[(butylamino)methyl]benzoate is a benzoic acid derivative featuring a butylamino-methyl substituent at the para position of the aromatic ring, esterified with a methyl group. This compound combines lipophilic (butyl chain) and hydrophilic (amino group) moieties, making it structurally versatile for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-(butylaminomethyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-14-10-11-5-7-12(8-6-11)13(15)16-2/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
VHYFWKJZVCVUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(butylamino)methyl]benzoate can be synthesized through the esterification of 4-(butylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the use of efficient separation techniques to isolate the desired product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(butylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation
Major Products Formed
Oxidation: Formation of 4-(butylamino)benzoic acid.
Reduction: Formation of 4-(butylamino)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(butylamino)methyl]benzoate has been studied for its potential therapeutic applications, particularly in drug development. Its structure allows it to interact with biological targets effectively.
Case Studies :
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have shown that it reduces cell viability in breast cancer cells by approximately 50% at a concentration of 10 µM.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
The compound's biological effects are primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways.
Mechanism of Action :
- Enzyme Inhibition : this compound can act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance, impacting biochemical pathways crucial for cellular function.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of various derivatives that can enhance efficacy in therapeutic applications.
| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Butylamino group on benzoate | Anticancer, Antimicrobial | 32 |
| Methyl 4-(bromomethyl)benzoate | Bromomethyl group on benzoate | Antiviral, Antineoplastic | 25 |
| Methyl p-toluate | Methyl group on benzoate | Fragrance applications | N/A |
Mechanism of Action
Similar Compounds
Biological Activity
Methyl 4-[(butylamino)methyl]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a benzoate group substituted with a butylamino methyl group. Its structure can be represented as follows:
This compound belongs to a class of benzoates that exhibit various pharmacological properties, including local anesthetic effects and anti-inflammatory activities.
Research indicates that this compound may influence neurotransmitter systems. It has been shown to stimulate high-affinity GABA receptors, leading to increased membrane chloride ion permeability, which can result in sedative effects . This mechanism is crucial for understanding its potential applications in treating conditions related to neurotransmission.
1. Antimicrobial Effects
Methyl benzoate derivatives have been studied for their antimicrobial properties. In particular, this compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. Case studies have shown that derivatives of benzoates can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it could suppress the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from macrophages when exposed to lipopolysaccharides . This suggests its potential role in managing inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study conducted by Jung et al. (2016) investigated the effects of this compound on macrophage-adipocyte interactions. The results indicated a significant reduction in inflammatory markers, supporting its potential use in treating obesity-related inflammation .
| Tested Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 20 | 10 |
Case Study 2: Neurotoxicity Assessment
Kravets-Beker et al. (2022) assessed the neurotoxic effects of methyl benzoate derivatives on rat models. The study found that high doses led to significant cholinesterase inhibition and central nervous system damage . This highlights the importance of dosage in therapeutic applications.
Toxicological Profile
While this compound shows promise in various applications, its safety profile must be assessed carefully. Studies indicate that at high concentrations, it may induce neurotoxic effects, necessitating further research into its long-term safety and potential side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Direct Amino Substituents
- Methyl 4-(butylamino)benzoate (CAS 71839-12-8): This compound lacks the methylene spacer between the butylamino group and the benzene ring. Its molecular weight (207.27 g/mol) is lower than the target compound, and it exhibits a boiling point of 323.3°C and a vapor pressure of 0.000264 mmHg at 25°C . However, the direct attachment of the butylamino group may limit conformational flexibility compared to the target compound .
- Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1): Substituting the butylamino group with a dimethylamino moiety increases polarity and reduces lipophilicity (logP ≈ 1.5). This derivative has a molecular weight of 179.22 g/mol and is widely used as a UV absorber and in photochemical studies due to its electron-donating dimethylamino group .
Benzoate Esters with Extended Alkylamino Chains
- Methyl 4-butyramido-3-methylbenzoate: This compound features a butyramido (CH3(CH2)2CONH-) group and an additional methyl substituent at the 3-position.
- Methyl 4-[(benzoylamino)methoxy]benzoate: The benzoylamino-methoxy substituent introduces aromaticity and hydrogen-bonding sites, contrasting with the aliphatic butyl chain in the target compound. This structural difference may influence solubility and pharmacokinetic properties .
Carbamoylamino and Urea Derivatives
- Methyl 4-(carbamoylamino)benzoate: This derivative, studied as an aquaporin-3/7 inhibitor, replaces the butylamino-methyl group with a carbamoylamino (-NHCONH2) moiety.
- Ethyl 4-(carbamoylamino)benzoate: The ethyl ester variant shows similar inhibitory activity but slightly altered pharmacokinetics due to ester hydrolysis rates, highlighting the impact of ester alkyl chain length on drug stability .
Quinoline-Piperazine Benzoate Derivatives
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7 in ) feature piperazine-linked quinoline groups. These derivatives exhibit enhanced π-π stacking and hydrogen-bonding interactions, making them potent in anticancer and antimicrobial applications. The target compound’s simpler structure lacks this complexity but offers synthetic accessibility .
Stereochemical Variants
- (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6): The stereogenic center in this compound influences chiral recognition in biological systems, a property absent in the target compound. Its molecular weight (179.22 g/mol) and solubility profile differ due to the ethylamino group’s stereochemistry and reduced chain length .
Data Tables
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are used to confirm the methyl benzoate backbone and butylamino substitution. Key signals include:
- X-ray Crystallography : SHELX software () refines crystal structures to confirm bond lengths and angles, particularly the planar benzoate ring and butylamino conformation .
What purification methods ensure high-purity yields?
Q. Basic
- Recrystallization : Ethanol/water (7:3 v/v) is effective due to the compound’s moderate solubility in ethanol and low solubility in water ().
- Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) resolves byproducts like unreacted bromomethyl precursor or dialkylated impurities .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay variability. Methodological solutions include:
- Standardized Assay Conditions : Use USP reference standards () to validate compound concentration and purity.
- Dose-Response Validation : Perform triplicate experiments across a 10–1000 µM range to establish EC/IC values, comparing results with structurally similar analogs (e.g., ethyl 4-(butylamino)benzoate in ) .
What are the stability profiles under varying storage conditions?
Q. Advanced
What mechanistic insights explain its reactivity in organic synthesis?
Advanced
The butylamino group acts as a nucleophile in acyl transfer reactions, while the ester moiety participates in electrophilic substitutions. Key findings:
- Nucleophilic Reactivity : The -NH- group reacts with carbonyl electrophiles (e.g., aldehydes) to form Schiff bases, confirmed by H NMR δ 8.1–8.3 (imine proton) .
- Electrophilic Aromatic Substitution : Nitration (HNO/HSO) occurs at the para position to the ester group, yielding nitro derivatives ().
How are computational methods applied to predict physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
